molecular formula C16H13N3O3S B6498436 2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide CAS No. 953183-97-6

2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide

Cat. No. B6498436
CAS RN: 953183-97-6
M. Wt: 327.4 g/mol
InChI Key: BCLNMUAMSFWNTJ-UHFFFAOYSA-N
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Description

The compound “2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been found to have a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of the compound “2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide” would include this thiophene ring, along with additional functional groups attached to it.


Chemical Reactions Analysis

The nature of the sulfur reagent can have a significant impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .

Mechanism of Action

While the specific mechanism of action for “2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide” is not mentioned in the search results, it’s known that many thiophene derivatives exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more biological activities and potential applications of “2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide” and its derivatives.

properties

IUPAC Name

2-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-16(21)11-4-1-2-5-12(11)18-15(20)9-10-8-13(22-19-10)14-6-3-7-23-14/h1-8H,9H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLNMUAMSFWNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetamido)benzamide

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